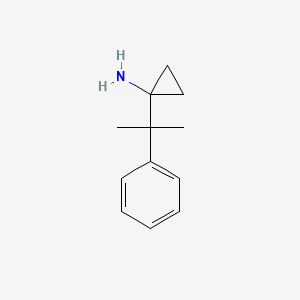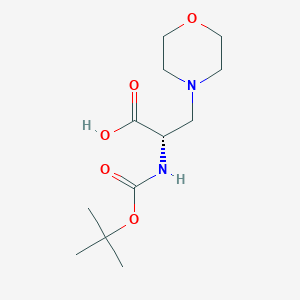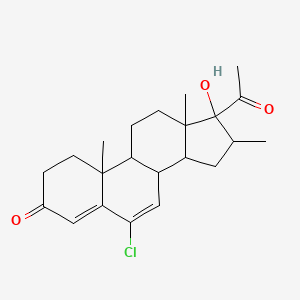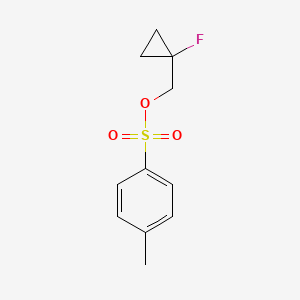
(4S)-(34Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structural features, including a dichlorophenyl group and a triethylsilyl-protected naphthol moiety. Its synthesis and applications have been explored in various research studies, making it a valuable compound in both academic and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The initial step involves the preparation of the 3,4-dichlorophenyl intermediate through chlorination reactions.
Naphthol Derivatization: The naphthol moiety is then introduced through a series of coupling reactions, often involving catalysts and specific reaction conditions to ensure regioselectivity.
Triethylsilyl Protection: The final step involves the protection of the hydroxyl group on the naphthol with a triethylsilyl group, typically using triethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed for substitution reactions.
Major Products
科学的研究の応用
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. The compound’s structural features allow it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
類似化合物との比較
Similar Compounds
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-naphthol: Lacks the triethylsilyl protection, leading to different reactivity and applications.
(4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-trimethylsilyl-1-naphthol: Similar structure but with a trimethylsilyl group, affecting its chemical properties and reactivity.
Uniqueness
The presence of the triethylsilyl group in (4S)-(3,4-Dichlorophenyl)-3,4-dihydro-1-O-triethylsilyl-1-naphthol provides unique steric and electronic effects, enhancing its stability and selectivity in various reactions. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C22H26Cl2OSi |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
[4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1-yl]oxy-triethylsilane |
InChI |
InChI=1S/C22H26Cl2OSi/c1-4-26(5-2,6-3)25-22-14-12-17(18-9-7-8-10-19(18)22)16-11-13-20(23)21(24)15-16/h7-11,13-15,17H,4-6,12H2,1-3H3 |
InChIキー |
NDIGFFDTUZWVGW-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)OC1=CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Disodium;[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12290757.png)
![Methyl N-[(benzyloxy)carbonyl]valinate](/img/structure/B12290765.png)
![(5R,6R)-3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12290772.png)

![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B12290785.png)
![[2-(9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] pyridine-4-carboxylate](/img/structure/B12290807.png)
![{3-[(4-Amino-benzenesulfonyl)-isobutyl-amino]-1-benzyl-2-hydroxy-propyl}-carbamic acid tetrahydro-furan-3-YL ester](/img/structure/B12290812.png)
![1-[4-Hydroxy-4-(2-methoxyphenyl)-7,7-diphenyloctahydro-2H-isoindol-2-yl]-2-(2-methoxyphenyl)propan-1-one](/img/structure/B12290817.png)


